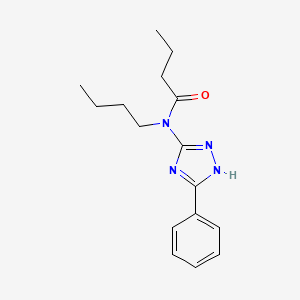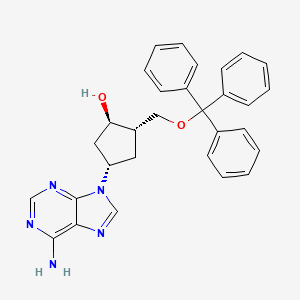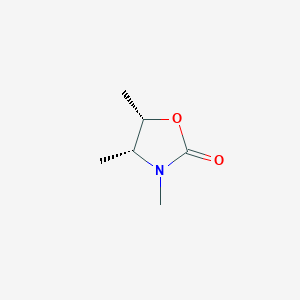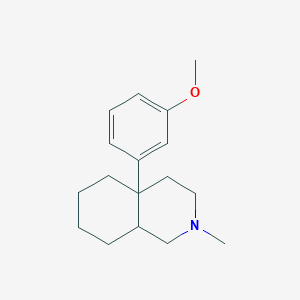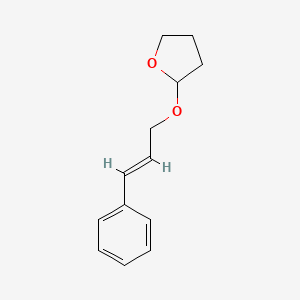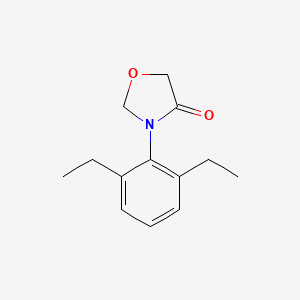
3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Diethylphenyl)oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone ring substituted with a 2,6-diethylphenyl group. This compound is part of the broader class of oxazolidinones, which are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylphenyl)oxazolidin-4-one typically involves the cyclization of glycolic acid with various imines in anhydrous 1,4-dioxane under dry and reflux conditions . Another method includes the [3 + 2] annulation reaction of β-oxo-acrylamides with diethyl 2-oxomalonates, catalyzed by triethylamine (NEt3), which provides a direct route to synthesize oxazolidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve large-scale cycloaddition reactions between oxaziridines and ketenes, azlactones, or anhydrides. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Diethylphenyl)oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the oxazolidinone ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
3-(2,6-Diethylphenyl)oxazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,6-Diethylphenyl)oxazolidin-4-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-(2,6-Diethylphenyl)oxazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones . Its 2,6-diethylphenyl group can influence its binding affinity and specificity towards bacterial ribosomes, potentially offering advantages in overcoming bacterial resistance .
Propriétés
Numéro CAS |
67979-27-5 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-3-10-6-5-7-11(4-2)13(10)14-9-16-8-12(14)15/h5-7H,3-4,8-9H2,1-2H3 |
Clé InChI |
XXOXWWZPWNURNH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N2COCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


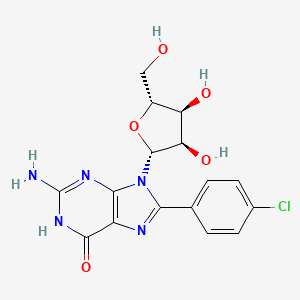
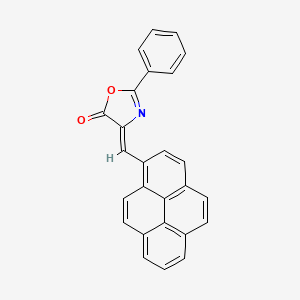

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
